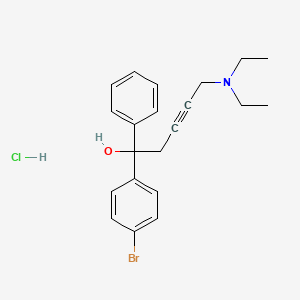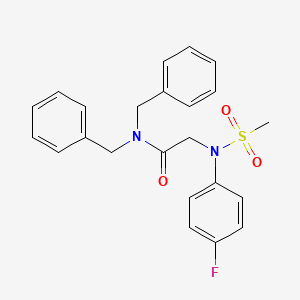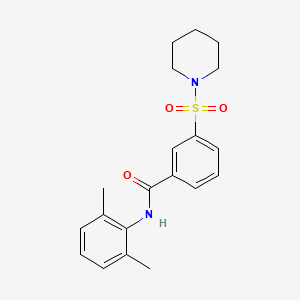
1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a diethylamino group, and a phenylpent-3-yn-1-ol moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 4-bromobenzene with a suitable alkyne, followed by the addition of diethylamine. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromophenyl)-2-(diethylamino)ethanone
- 4-(4-Bromophenyl)-1,1-dimethylsemicarbazide
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO.ClH/c1-3-23(4-2)17-9-8-16-21(24,18-10-6-5-7-11-18)19-12-14-20(22)15-13-19;/h5-7,10-15,24H,3-4,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBWLGTDUWXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(4-Fluorophenyl)methylidene]-3-{[(4-iodophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5245612.png)
![3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B5245631.png)

![2,6-difluoro-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5245639.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5245645.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5245646.png)

![3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5245655.png)
![1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5245662.png)
![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5245674.png)

![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5245704.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)
